

Application Note: Catalytic Architectures of 3-Chloro-3'-morpholinomethyl Benzophenone

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Compound of Interest

Compound Name:	<i>3-Chloro-3'-morpholinomethyl benzophenone</i>
CAS No.:	898765-41-8
Cat. No.:	B1359592

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Executive Summary

3-Chloro-3'-morpholinomethyl benzophenone (CAS: 898765-41-8) represents a specialized class of "tethered" benzophenone derivatives designed to overcome the limitations of bimolecular Type II photoinitiators. By integrating a benzophenone chromophore (electron acceptor) and a morpholine moiety (hydrogen donor) within the same molecular scaffold, this derivative functions as a single-component photoinitiating system. This architecture significantly enhances catalytic efficiency in free-radical polymerization (FRP) and offers unique reactivity in photoredox organic synthesis by minimizing diffusion control limits.

Mechanistic Principles

The "Tethered" Synergist Effect

Standard benzophenone catalysis requires an external amine co-catalyst to undergo Hydrogen Atom Transfer (HAT). This bimolecular process is diffusion-controlled and often suffers from amine migration (blooming). In **3-Chloro-3'-morpholinomethyl benzophenone**, the morpholinomethyl group serves as an intramolecular hydrogen donor.

- Excitation: UV light promotes the benzophenone moiety to its singlet state (), which rapidly undergoes intersystem crossing (ISC) to the triplet state ().
- Intramolecular HAT: The triplet carbonyl abstracts a hydrogen atom from the methylene group to the morpholine nitrogen.
- Radical Generation: This produces a ketyl radical (usually inactive) and a highly reactive α -aminoalkyl radical, which initiates the catalytic cycle.

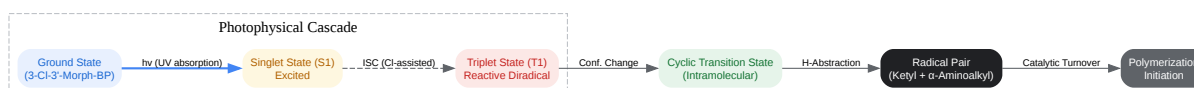
Electronic Tuning via 3-Chloro Substitution

The chlorine substituent at the 3-position is not merely structural; it exerts an inductive effect (-I) that:

- Stabilizes the Triplet State: Modulates the energy gap (), potentially extending the triplet lifetime.
- Heavy Atom Effect: Mildly enhances the rate of Intersystem Crossing (ISC) via spin-orbit coupling, increasing the quantum yield of the reactive triplet state compared to unsubstituted benzophenone.

Pathway Visualization

The following diagram illustrates the transition from ground state to catalytic radical generation.



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Caption: Photophysical cascade demonstrating the intramolecular H-abstraction mechanism unique to tethered aminobenzophenones.

Experimental Protocols

Protocol A: High-Efficiency UV-Curing Formulation

Objective: To demonstrate the self-initiating capability of the derivative in acrylate polymerization without external amine synergists.

Materials:

- Monomer: 1,6-Hexanediol diacrylate (HDDA) or Trimethylolpropane triacrylate (TMPTA).
- Catalyst: **3-Chloro-3'-morpholinomethyl benzophenone** (1.0 - 3.0 wt%).
- Solvent: None (Neat formulation) or minimal Acetone for solubilization if required.

Workflow:

- Preparation: Dissolve the catalyst directly into the acrylate monomer. Sonicate for 5 minutes at 25°C to ensure homogeneity.
 - Note: The morpholine moiety aids solubility in polar acrylates compared to pure benzophenone.
- Coating: Apply a 25 m film onto a glass substrate using a wire-wound bar coater.
- Curing: Expose to a medium-pressure Hg lamp (80 W/cm) or UV-LED (365 nm).
- Validation (Tack-Free Time): Measure the time required for the surface to become non-sticky.
 - Expected Result: < 2 seconds at high intensity, significantly faster than Benzophenone alone (which would not cure effectively without added amine).

Protocol B: Real-Time FTIR Kinetics Monitoring

Objective: To quantify the catalytic conversion rate of double bonds.

Setup:

- FTIR Spectrometer with a temperature-controlled ATR accessory.
- UV-Light Guide coupled to the ATR crystal.

Step-by-Step:

- Baseline: Record the spectrum of the uncured resin (focus on acrylate C=C peak at $\sim 1635\text{ cm}^{-1}$ or 810 cm^{-1}).
- Irradiation: Trigger UV exposure simultaneously with FTIR data acquisition (Time-resolved mode, spectrum every 100 ms).

- Data Processing: Calculate conversion (

) using the equation:

Where

is the initial peak area and

is the peak area at time

.

- Comparison: Plot Conversion vs. Time. The 3-Chloro derivative should show a steeper initial slope (higher) compared to an equimolar mix of Benzophenone + N-methylmorpholine due to the entropy benefit of the tethered system.

Protocol C: Photoredox C-H Functionalization (Organic Synthesis)

Objective: Use the derivative as a Hydrogen Atom Transfer (HAT) photocatalyst for C(sp³)-H activation.

Reaction: Functionalization of THF or Cyclohexane. Reagents:

- Substrate: Tetrahydrofuran (THF) (excess, solvent).
- Trap: Diethyl maleate (1.0 equiv).
- Catalyst: **3-Chloro-3'-morpholinomethyl benzophenone** (5 mol%).
- Light Source: 365 nm LED or Compact Fluorescent Lamp (CFL).

Procedure:

- Degassing: Charge a Schlenk tube with catalyst and trap. Add THF. Freeze-pump-thaw x3 to remove oxygen (O₂ quenches the triplet state).
- Irradiation: Stir the solution under inert atmosphere (N₂/Ar) while irradiating for 12-24 hours.
- Workup: Evaporate solvent. Analyze crude by ¹H NMR.
- Mechanism: The excited catalyst abstracts a hydrogen from THF. The resulting THF radical adds to the diethyl maleate. The catalyst is regenerated by back-hydrogen transfer or disproportionation (though often used sacrificially in initiation, in this cycle it acts as a radical shuttle).

Comparative Data Analysis

The following table contrasts the performance of **3-Chloro-3'-morpholinomethyl benzophenone** against industry standards.

Feature	Benzophenone (BP)	BP + Morpholine (Mix)	3-CI-3'-Morph-BP (Tethered)
Type	Type II (Bimolecular)	Type II (Bimolecular)	Pseudo-Type I (Unimolecular)
Odor	Low	High (Amine smell)	Low / Negligible
Extractability	High	High (Amine leaches)	Low (Incorporated into network)
Oxygen Inhibition	High	Moderate	Reduced (Amine consumes O ₂)
Reactivity (Rate)	Slow	Medium	Fast (High local concentration)

References

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Sources

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